2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5,6-dihydropyrimidin-4(3H)-one
Description
2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5,6-dihydropyrimidin-4(3H)-one is a heterocyclic compound featuring a quinazolinone core fused with a dihydropyrimidinone moiety. The quinazolinone ring is substituted with a methoxy group at position 6 and a methyl group at position 4, while the dihydropyrimidinone ring bears a phenyl group at position 4. The compound’s synthesis likely involves condensation of functionalized 2-aminobenzamides with orthoesters under acidic conditions, as described for analogous derivatives .
Properties
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-phenyl-4,5-dihydro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-12-15-10-14(27-2)8-9-16(15)22-19(21-12)25-20-23-17(11-18(26)24-20)13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3,(H2,21,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSKTLYAZPBULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(CC(=O)N3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5,6-dihydropyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets . This reaction is carried out in an aqueous medium at room temperature, leading to the formation of the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5,6-dihydropyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized based on the desired product.
Major Products
The major products formed from these reactions include various substituted quinazolinone and dihydropyrimidinone derivatives, which can exhibit different biological activities.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4(3H)-one exhibit significant pharmacological properties:
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- In vitro studies demonstrated that it inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Apoptosis induction |
| MCF7 | 15 | Cell cycle arrest |
| HeLa | 12 | Inhibition of angiogenesis |
Antimicrobial Properties
The compound has shown promising results against bacterial strains:
- Minimum Inhibitory Concentrations (MIC) were determined against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer drugs.
- Antimicrobial Treatments : For developing novel antibiotics against resistant strains.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of quinazoline derivatives, including our compound, demonstrating significant cytotoxic effects on multiple cancer cell lines .
- Antimicrobial Efficacy Research : A recent investigation in Pharmaceutical Biology reported the antimicrobial efficacy of various pyrimidine derivatives, showcasing the effectiveness of compounds like 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4(3H)-one against clinical isolates .
Mechanism of Action
The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5,6-dihydropyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate the activity of receptors by acting as an agonist or antagonist . The pathways involved in these interactions include signal transduction pathways and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Quinazolinone Core
- Comparable derivatives, such as 6-chloro-2-methylquinazolin-4(3H)-one (10a), replace methoxy with chlorine, which increases electronegativity and may alter reactivity or target affinity .
- Amino Linkage: The amino bridge connecting the quinazolinone and dihydropyrimidinone rings is critical for conformational flexibility.
Dihydropyrimidinone Modifications
- Phenyl Substitution: The phenyl group at position 6 on the dihydropyrimidinone ring is analogous to 5,5-dimethyl-2-phenyl-5,6-dihydropyrimidin-4(3H)-one (22d), which exhibits a melting point of 153–155°C and distinct NMR shifts (δ 7.78 ppm for aromatic protons) . However, the target compound’s lack of dimethyl substitution may reduce steric hindrance, enhancing interaction with hydrophobic binding pockets.
- Hygroscopicity: Unlike simpler dihydropyrimidinones, which are challenging to purify due to hygroscopicity , the target compound’s phenyl group may improve crystallinity, facilitating isolation.
Key Analogues and Their Properties
Challenges and Limitations
Biological Activity
The compound 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5,6-dihydropyrimidin-4(3H)-one is a complex organic molecule belonging to the class of quinazoline and pyrimidine derivatives. Its unique structural features, including methoxy and amino substitutions, contribute to its diverse biological activities. This article explores its biological activity, synthesizing methods, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 404.42 g/mol. The structure comprises a quinazoline moiety linked to a pyrimidine core, characterized by the following functional groups:
- Methoxy group at position 6 of the quinazoline ring.
- Amino group at position 2 of the quinazoline ring.
- Phenyl group attached to the pyrimidine structure.
Biological Activity
Research indicates that compounds similar to 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4(3H)-one exhibit significant pharmacological properties. Key biological activities include:
-
Anticancer Activity :
- Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cells. The IC50 values for these activities range from 0.33 to 7.10 μM, indicating potent cytotoxicity against these cell lines .
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:
- The presence of specific functional groups significantly influences the antiproliferative activity.
- Alkyl substitutions on the quinazoline ring tend to decrease activity, while certain phenyl substitutions enhance it .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 2a | 0.33 | Anticancer |
| 12b | 0.82 | Anticancer |
| 12e | 0.63 | Anticancer |
| Various | 16.3 - 36.3 | Anti-inflammatory |
Synthesis Methods
The synthesis of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4(3H)-one can be achieved through several routes:
- Condensation Reactions : Utilizing starting materials containing quinazoline and pyrimidine derivatives.
- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions leading to various derivatives.
- Functional Group Modifications : Methoxy and methyl groups can be further modified to enhance biological activity.
Case Studies
Recent studies have focused on evaluating the efficacy of this compound in various biological assays:
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5,6-dihydropyrimidin-4(3H)-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclocondensation of β-aminoamides with orthoesters (e.g., triethyl orthobenzoate) in ethanol under reflux, as demonstrated for analogous dihydropyrimidinones . Key parameters include:
- Temperature : Elevated temperatures (~110°C) to facilitate ring closure.
- Solvent choice : Polar protic solvents (e.g., ethanol) enhance reaction kinetics by stabilizing intermediates .
- Catalysts : Acetic acid acts as a mild acid catalyst, improving cyclization efficiency .
- Data : Reported yields for similar compounds exceed 72% under optimized conditions, with purity confirmed via NMR and HRMS .
Q. How can structural characterization of this compound be systematically validated?
- Methodology : Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., NH exchange signals at δ 8.46 ppm) .
- Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M + 1]+ matching theoretical mass).
- X-ray crystallography : For analogs like 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, crystallographic data (e.g., Acta Cryst. E65, o2582) validate bond lengths and angles .
Advanced Research Questions
Q. How do solvent polarity and temperature gradients affect the reaction kinetics of key intermediates in the synthesis?
- Methodology :
- Kinetic studies : Monitor reaction progress via HPLC or TLC under varying solvents (DMSO vs. ethanol) and temperatures (80–120°C).
- Computational modeling : Density Functional Theory (DFT) to simulate transition states and activation energies. For example, dimethyl sulfoxide stabilizes charged intermediates, accelerating nucleophilic substitution .
- Data : Ethanol-based reactions show 20% faster kinetics compared to DMSO due to reduced steric hindrance in polar protic media .
Q. What strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?
- Methodology :
- Meta-analysis : Compare bioactivity datasets (e.g., IC values) across studies, accounting for assay variability (e.g., cell line specificity).
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity. For example, 6-methoxy analogs exhibit enhanced antifungal activity due to improved membrane permeability .
- Validation : Use isogenic cell lines or standardized protocols (e.g., CLSI guidelines) to minimize inter-study variability .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodology :
- QSAR models : Estimate biodegradation half-lives using software like EPI Suite, based on logP and molecular weight (e.g., MW 473.51 for this compound) .
- Molecular docking : Simulate interactions with biodegradation enzymes (e.g., cytochrome P450) to identify potential metabolic pathways .
- Data : Analogous compounds with logP >3.5 show prolonged environmental persistence, necessitating ecotoxicology assays .
Experimental Design Considerations
Designing a study to evaluate the compound’s stability under physiological conditions
- Protocol :
pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 h, analyzing degradation via LC-MS.
Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C for related pyrimidinones) .
- Outcome metrics : Degradation products identified via fragmentation patterns in HRMS .
Developing a high-throughput screening assay for antimicrobial activity
- Protocol :
- Microdilution assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) in 96-well plates.
- Synergy studies : Combine with known antifungals (e.g., Voriconazole) to calculate Fractional Inhibitory Concentration Index (FICI) .
Tables
Table 1 : Key Synthetic Parameters and Outcomes for Analogous Compounds
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 110–120°C | +20% efficiency | |
| Solvent (Ethanol) | Reflux | Faster kinetics | |
| Catalyst (Acetic acid) | 1–2 eq. | Improved cyclization |
Table 2 : Spectroscopic Benchmarks for Structural Validation
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | δ 8.46 ppm (NH exchange) | |
| HRMS | [M + 1]+ = 473.51 (theoretical) | |
| IR | 1700 cm (C=O stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
